Atrazine-2-ethoxy

Description

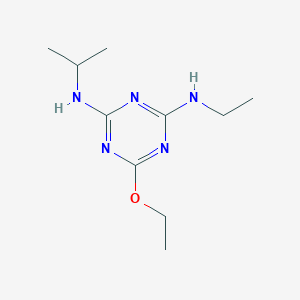

Structure

3D Structure

Properties

IUPAC Name |

6-ethoxy-4-N-ethyl-2-N-propan-2-yl-1,3,5-triazine-2,4-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H19N5O/c1-5-11-8-13-9(12-7(3)4)15-10(14-8)16-6-2/h7H,5-6H2,1-4H3,(H2,11,12,13,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VPYFEDXTWUPBQQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNC1=NC(=NC(=N1)OCC)NC(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H19N5O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301016617 | |

| Record name | Atrazine-2-Ethoxy | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301016617 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

225.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

126919-71-9 | |

| Record name | Atrazine-2-Ethoxy | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301016617 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6-ethoxy-N2-ethyl-N4-(propan-2-yl)-1,3,5-triazine-2,4-diamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to Atrazine-2-ethoxy: Core Properties and Scientific Insights

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the core properties of Atrazine-2-ethoxy (6-ethoxy-N2-ethyl-N4-(propan-2-yl)-1,3,5-triazine-2,4-diamine), a derivative of the widely studied s-triazine class of compounds. While specific experimental data for this particular molecule is limited in publicly accessible literature, this document synthesizes foundational knowledge of triazine chemistry, analogous compound data, and established analytical methodologies to present a scientifically grounded resource. The guide covers nomenclature, inferred physicochemical properties, a proposed synthesis pathway rooted in established triazine reaction mechanisms, and state-of-the-art analytical techniques for characterization and quantification. Furthermore, it touches upon the potential toxicological and environmental considerations by drawing parallels with structurally related triazine herbicides. This document is intended to serve as a foundational resource for researchers and professionals engaged in the study and development of s-triazine derivatives.

Introduction to the s-Triazine Core and the Significance of Atrazine-2-ethoxy

The 1,3,5-triazine (or s-triazine) ring is a key heterocyclic scaffold in medicinal chemistry and agrochemistry. Its unique electronic properties and the ability to be symmetrically or asymmetrically substituted at the 2, 4, and 6 positions have led to the development of a vast array of bioactive molecules. Atrazine, a 2-chloro-s-triazine, is one of the most well-known herbicides globally, acting by inhibiting photosystem II in plants.

Atrazine-2-ethoxy represents a modification of the atrazine structure where the reactive chlorine atom is replaced by an ethoxy group. This substitution is significant as it is expected to alter the molecule's reactivity, solubility, and biological activity. The ethoxy group, being less reactive than a chlorine atom towards nucleophilic substitution, may impart greater stability to the compound under certain conditions. Understanding the basic properties of Atrazine-2-ethoxy is crucial for exploring its potential applications, whether as a novel bioactive compound, a reference standard, or a metabolite in environmental studies.

Chemical Identity and Nomenclature

A clear and unambiguous identification of a chemical entity is paramount for scientific discourse. This section provides the key identifiers for Atrazine-2-ethoxy.

| Identifier | Value | Source |

| IUPAC Name | 6-ethoxy-N2-ethyl-N4-(propan-2-yl)-1,3,5-triazine-2,4-diamine | N/A |

| CAS Number | 126919-71-9 | N/A |

| Molecular Formula | C10H19N5O | N/A |

| Molecular Weight | 225.29 g/mol | N/A |

| Canonical SMILES | CCO(c1nc(ncc1NC)NCC) | N/A |

| InChI Key | VPYFEDXTWUPBQQ-UHFFFAOYSA-N | N/A |

Physicochemical Properties: An Analog-Based Estimation

| Property | Atrazine (Experimental) | Atrazine-2-ethoxy (Estimated) | Rationale for Estimation |

| Melting Point (°C) | 175-177 | Likely lower than Atrazine | The introduction of a flexible ethoxy group may disrupt crystal packing, leading to a lower melting point. |

| Boiling Point (°C) | Decomposes | Decomposes | Triazine compounds often decompose at high temperatures. |

| Water Solubility | 33 mg/L at 25°C[1] | Slightly lower or similar to Atrazine | The ethoxy group adds some hydrophobic character, which might slightly decrease water solubility. |

| logP (Octanol-Water Partition Coefficient) | 2.61 | Likely higher than Atrazine | The addition of the ethyl group in the ethoxy moiety increases lipophilicity. |

Synthesis and Reaction Chemistry

The synthesis of asymmetrically substituted s-triazines is a well-established area of organic chemistry, primarily revolving around the sequential nucleophilic substitution of the chlorine atoms on cyanuric chloride (2,4,6-trichloro-1,3,5-triazine). The reactivity of the chlorine atoms decreases with each substitution, allowing for controlled, stepwise reactions.

Proposed Synthesis Pathway for Atrazine-2-ethoxy

A plausible and efficient synthesis of Atrazine-2-ethoxy would involve a three-step sequential substitution on cyanuric chloride. The order of introduction of the nucleophiles is critical to achieving the desired product with high yield and purity.

Sources

An In-Depth Technical Guide to the Synthesis of Atrazine-2-Ethoxy

This guide provides a comprehensive, technically detailed overview of the synthesis of atrazine-2-ethoxy, a derivative of the widely used herbicide atrazine. This document is intended for researchers, scientists, and professionals in drug development and agrochemical synthesis, offering not just a procedural outline but also the underlying chemical principles and experimental rationale.

Executive Summary

The synthesis of atrazine-2-ethoxy (2-ethoxy-4-ethylamino-6-isopropylamino-s-triazine) is a targeted modification of the atrazine molecule, replacing the chlorine atom at the 2-position of the s-triazine ring with an ethoxy group. This substitution can significantly alter the compound's physicochemical properties, such as solubility, and its biological activity. The synthetic strategy is a two-stage process: first, the well-established industrial synthesis of the atrazine precursor, followed by a nucleophilic aromatic substitution to introduce the ethoxy moiety. This guide provides a detailed protocol for both stages, emphasizing safety, efficiency, and product characterization.

Foundational Chemistry: The s-Triazine Core

The chemistry of s-triazines is dominated by the electrophilic nature of the carbon atoms in the triazine ring, which is a consequence of the electron-withdrawing effect of the three nitrogen atoms. This property makes the chlorine atoms in cyanuric chloride (2,4,6-trichloro-1,3,5-triazine), the primary starting material, highly susceptible to nucleophilic substitution. The reactivity of the chlorine atoms decreases with each successive substitution, allowing for a controlled, stepwise synthesis of asymmetrically substituted triazines like atrazine.

Stage 1: Synthesis of the Atrazine Precursor

The synthesis of atrazine (2-chloro-4-ethylamino-6-isopropylamino-s-triazine) is a cornerstone of the agrochemical industry.[1][2] The process involves the sequential reaction of cyanuric chloride with ethylamine and isopropylamine in the presence of an acid scavenger, typically sodium hydroxide.[3][4][5]

Causality of Experimental Choices in Atrazine Synthesis

The order of amine addition is critical for maximizing the yield of atrazine and minimizing the formation of symmetrical byproducts such as simazine (bis-ethylamino) and propazine (bis-isopropylamino). Isopropylamine is generally reacted first with cyanuric chloride. This is because isopropylamine is a bulkier and slightly less reactive nucleophile than ethylamine. By reacting the less reactive amine first under controlled temperature conditions, the formation of the undesired bis-isopropylamino-s-triazine is minimized. The second substitution with the more reactive ethylamine can then proceed efficiently.

The reaction is typically carried out in a two-phase solvent system, such as toluene-water or acetone-water, to facilitate both the dissolution of the organic reactants and the removal of the inorganic salt byproduct (NaCl).[3][4] Temperature control is paramount; the first substitution is often conducted at a lower temperature (e.g., 0-5 °C) to control the exothermic reaction and enhance selectivity, while the second substitution can be performed at a slightly higher temperature to ensure complete reaction.

Experimental Protocol: Synthesis of Atrazine

Materials:

-

Cyanuric chloride

-

Isopropylamine

-

Ethylamine

-

Sodium hydroxide (NaOH)

-

Toluene

-

Water

Procedure:

-

A solution of cyanuric chloride in toluene is prepared in a jacketed reactor equipped with a mechanical stirrer and a temperature probe.

-

The reactor is cooled to 0-5 °C.

-

A solution of isopropylamine is added dropwise to the cyanuric chloride solution while maintaining the temperature below 5 °C.

-

Simultaneously, a solution of sodium hydroxide is added at a rate that maintains the pH of the aqueous phase between 5 and 7. This neutralizes the hydrochloric acid (HCl) generated during the reaction.

-

After the addition of isopropylamine is complete, the reaction mixture is stirred for an additional 1-2 hours to ensure the completion of the first substitution.

-

The temperature is then raised to 20-25 °C.

-

A solution of ethylamine is added dropwise, followed by the concurrent addition of a sodium hydroxide solution to maintain the pH between 5 and 7.

-

The reaction mixture is stirred for another 2-3 hours at room temperature.

-

The organic layer is separated, washed with water to remove any remaining salts, and the toluene is removed under reduced pressure to yield crude atrazine.

-

The crude product can be further purified by recrystallization.

Visualization of Atrazine Synthesis Workflow

Caption: Workflow for the two-step synthesis of atrazine.

Stage 2: Synthesis of Atrazine-2-ethoxy

The conversion of atrazine to atrazine-2-ethoxy involves a nucleophilic aromatic substitution reaction where the chloride at the 2-position of the triazine ring is displaced by an ethoxide ion. This type of reaction is a well-established method for the synthesis of alkoxy-s-triazines from their chloro-s-triazine precursors.[3][6]

Mechanistic Insights and Rationale

The reaction proceeds via the attack of the strongly nucleophilic ethoxide ion on the electron-deficient carbon atom bonded to the chlorine. The presence of the two amino groups on the triazine ring slightly deactivates the ring towards nucleophilic attack compared to cyanuric chloride, but the reaction can still be driven to completion under appropriate conditions.

Sodium ethoxide is the reagent of choice as it provides a high concentration of the ethoxide nucleophile. The reaction is typically carried out in ethanol, which serves as both the solvent and the source of the ethoxide ion (in the presence of a strong base like sodium). Using anhydrous ethanol is crucial to prevent the formation of the hydrolysis byproduct, hydroxyatrazine. The reaction is often heated to increase the rate of substitution.

Experimental Protocol: Synthesis of Atrazine-2-ethoxy

Materials:

-

Atrazine

-

Sodium metal

-

Anhydrous ethanol

-

Toluene (optional, for workup)

-

Saturated aqueous sodium chloride solution

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, carefully add small pieces of sodium metal to anhydrous ethanol under an inert atmosphere (e.g., nitrogen or argon) to prepare a solution of sodium ethoxide. The reaction is exothermic and produces hydrogen gas, so it must be performed in a well-ventilated fume hood.

-

Once all the sodium has reacted and the solution has cooled to room temperature, add a solution of atrazine in anhydrous ethanol to the sodium ethoxide solution.

-

Heat the reaction mixture to reflux and maintain it for 4-6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

After the reaction is complete, cool the mixture to room temperature and carefully neutralize any unreacted sodium ethoxide with a dilute acid (e.g., acetic acid).

-

Remove the ethanol under reduced pressure.

-

The residue is then partitioned between water and an organic solvent such as toluene or ethyl acetate.

-

The organic layer is separated, washed with a saturated aqueous sodium chloride solution, and dried over anhydrous sodium sulfate.

-

The solvent is removed under reduced pressure to yield crude atrazine-2-ethoxy.

-

The product can be purified by column chromatography on silica gel or by recrystallization.

Quantitative Data Summary

| Parameter | Stage 1: Atrazine Synthesis | Stage 2: Atrazine-2-ethoxy Synthesis |

| Key Reactants | Cyanuric chloride, Isopropylamine, Ethylamine | Atrazine, Sodium ethoxide |

| Solvent | Toluene/Water or Acetone/Water | Anhydrous Ethanol |

| Temperature | 0-25 °C | Reflux (approx. 78 °C) |

| Reaction Time | 3-5 hours | 4-6 hours |

| Typical Yield | >90% | 70-85% (expected) |

Visualization of Atrazine-2-ethoxy Synthesis Workflow

Caption: Workflow for the synthesis of atrazine-2-ethoxy from atrazine.

Product Characterization

The identity and purity of the synthesized atrazine-2-ethoxy (CAS No: 126919-71-9) should be confirmed using standard analytical techniques.[1][2]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR should show characteristic signals for the ethyl group of the ethoxy moiety (a triplet and a quartet), in addition to the signals from the ethylamino and isopropylamino groups.

-

¹³C NMR will show a signal for the carbon atom of the ethoxy group attached to the triazine ring, shifted upfield compared to the corresponding carbon in atrazine.

-

-

Mass Spectrometry (MS): The mass spectrum should show a molecular ion peak corresponding to the molecular weight of atrazine-2-ethoxy (225.29 g/mol ).[1]

-

Infrared (IR) Spectroscopy: The IR spectrum will show characteristic C-O stretching vibrations for the ether linkage, which are absent in the spectrum of atrazine.

Safety Considerations

-

Cyanuric chloride is a corrosive and moisture-sensitive solid. It should be handled in a fume hood with appropriate personal protective equipment (PPE).

-

Amines (ethylamine and isopropylamine) are flammable and corrosive.

-

Sodium metal is highly reactive with water and alcohols, producing flammable hydrogen gas. It must be handled with extreme care under an inert atmosphere.

-

Solvents such as toluene and ethanol are flammable.

All experimental procedures should be conducted in a well-ventilated laboratory, and appropriate safety precautions must be taken.

Conclusion

The synthesis of atrazine-2-ethoxy is a straightforward two-stage process that leverages the well-understood chemistry of s-triazines. By first synthesizing the atrazine precursor through a controlled, stepwise nucleophilic substitution on cyanuric chloride, and then performing a second nucleophilic substitution with sodium ethoxide, atrazine-2-ethoxy can be obtained in good yield. Careful control of reaction conditions, particularly temperature and moisture, is essential for a successful synthesis and to minimize byproduct formation. The protocols and rationale provided in this guide offer a solid foundation for the laboratory-scale synthesis of this atrazine derivative for further research and development.

References

- Process for the production of 2-alkoxy-4,6-dichloro-s-triazines. (n.d.). Google Patents.

- Afonso, C., et al. (2006). Synthesis of 2,4,6-Tri-substituted-1,3,5-Triazines. Molecules, 11(1), 81-97.

- Process for the preparation of a substituted triazine. (n.d.). Google Patents.

- Novel synthesis process of atrazine. (n.d.). Google Patents.

Sources

- 1. ATRAZINE-2-ETHOXY CAS#: 126919-71-9 [m.chemicalbook.com]

- 2. ATRAZINE-2-ETHOXY CAS#: 126919-71-9 [amp.chemicalbook.com]

- 3. mdpi.com [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. CN1575285A - Method for preparing alkoxycarbonylamino-triazines - Google Patents [patents.google.com]

- 6. US4271299A - Process for the production of 2-alkoxy-4,6-dichloro-s-triazines - Google Patents [patents.google.com]

Atrazine-2-ethoxy CAS number and chemical structure

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of Atrazine-2-ethoxy, a derivative of the widely used herbicide Atrazine. Due to the limited availability of direct research on this specific analogue, this document synthesizes known information with established principles of triazine chemistry to offer expert insights into its structure, properties, synthesis, and analysis.

Introduction: Understanding Atrazine-2-ethoxy in the Context of Triazine Herbicides

Atrazine-2-ethoxy, identified by the CAS Number 126919-71-9 , is a substituted s-triazine.[1][2][3] It is structurally related to Atrazine, a well-documented herbicide that functions by inhibiting photosynthesis. The key structural difference in Atrazine-2-ethoxy is the replacement of the chlorine atom at the 2-position of the triazine ring with an ethoxy group (-OCH₂CH₃). This modification is expected to significantly alter its physicochemical properties, environmental fate, and biological activity compared to its chlorinated parent compound. Understanding these differences is crucial for researchers investigating novel herbicides, metabolic pathways of existing compounds, or developing analytical standards.

Chemical Structure and Physicochemical Properties

The foundational step in understanding any chemical entity is a thorough characterization of its structure and physical properties. These parameters govern its reactivity, solubility, and interactions with biological systems.

Chemical Structure

The chemical structure of Atrazine-2-ethoxy is depicted below. The core of the molecule is a 1,3,5-triazine ring, substituted with an ethylamino group at position 2, an isopropylamino group at position 4, and an ethoxy group at position 6.

Caption: Chemical structure of Atrazine-2-ethoxy.

Physicochemical Data

While comprehensive experimental data for Atrazine-2-ethoxy is scarce, some fundamental properties are known. The following table summarizes the available information.

| Property | Value | Source |

| CAS Number | 126919-71-9 | [1][2][3] |

| Molecular Formula | C₁₀H₁₉N₅O | [3][4] |

| Molecular Weight | 225.29 g/mol | [3][4] |

Synthesis of Atrazine-2-ethoxy: A Proposed Methodology

Direct, peer-reviewed synthesis protocols for Atrazine-2-ethoxy are not widely published. However, based on the well-established chemistry of s-triazines, a plausible and efficient synthetic route can be proposed. The synthesis of related alkoxy-triazines typically involves the nucleophilic substitution of a chlorine atom on the triazine ring with an alkoxide.[5]

The most logical precursor for the synthesis of Atrazine-2-ethoxy is Atrazine itself. The reaction would proceed by the displacement of the chloro group with an ethoxy group, facilitated by a strong base.

Proposed Synthetic Pathway

Caption: Proposed synthesis of Atrazine-2-ethoxy from Atrazine.

Experimental Protocol (Hypothetical)

This protocol is based on analogous reactions for the synthesis of other alkoxy-s-triazines and should be optimized for safety and yield in a laboratory setting.

Materials:

-

Atrazine (CAS: 1912-24-9)

-

Anhydrous Ethanol

-

Sodium metal

-

Anhydrous Toluene (or another suitable high-boiling inert solvent)

-

Distilled water

-

Saturated sodium chloride solution

-

Anhydrous magnesium sulfate

-

Rotary evaporator

-

Standard laboratory glassware for reflux and extraction

Procedure:

-

Preparation of Sodium Ethoxide: In a three-necked flask equipped with a reflux condenser and a dropping funnel, carefully add sodium metal to an excess of anhydrous ethanol under an inert atmosphere (e.g., nitrogen or argon). The reaction is exothermic and produces hydrogen gas, so appropriate safety precautions must be taken.

-

Reaction Setup: In a separate reaction vessel, dissolve Atrazine in anhydrous toluene.

-

Nucleophilic Substitution: Slowly add the freshly prepared sodium ethoxide solution to the Atrazine solution at room temperature with vigorous stirring.

-

Reflux: After the initial addition, heat the reaction mixture to reflux and maintain for several hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

-

Workup:

-

Cool the reaction mixture to room temperature.

-

Carefully quench the excess sodium ethoxide by the slow addition of water.

-

Transfer the mixture to a separatory funnel and wash with distilled water, followed by a saturated sodium chloride solution to remove any remaining ethanol and inorganic salts.

-

Separate the organic layer and dry it over anhydrous magnesium sulfate.

-

-

Purification:

-

Filter off the drying agent.

-

Remove the solvent under reduced pressure using a rotary evaporator.

-

The resulting crude product can be further purified by column chromatography or recrystallization to yield pure Atrazine-2-ethoxy.

-

Causality and Self-Validation: The success of this synthesis relies on the strong nucleophilicity of the ethoxide ion, which readily displaces the chloride on the electron-deficient triazine ring. The use of an anhydrous, inert solvent prevents unwanted side reactions, such as hydrolysis of the starting material. The workup procedure is designed to effectively remove byproducts and unreacted starting materials, ensuring the purity of the final product. The identity and purity of the synthesized Atrazine-2-ethoxy should be confirmed using analytical techniques such as NMR, IR, and mass spectrometry.

Analytical Methodologies for Atrazine-2-ethoxy

While specific analytical methods for Atrazine-2-ethoxy are not extensively documented, established methods for the analysis of Atrazine and its metabolites can be readily adapted.[6][7][8][9] The structural similarity allows for the use of similar extraction, separation, and detection techniques.

Proposed Analytical Workflow

Caption: General workflow for the analysis of Atrazine-2-ethoxy.

Detailed Analytical Considerations

-

Sample Preparation and Extraction: For aqueous samples, Solid Phase Extraction (SPE) using a C18 or polymeric sorbent is a highly effective method for concentrating the analyte and removing interfering matrix components. For solid samples like soil or biological tissues, a solvent extraction (e.g., with acetonitrile or ethyl acetate) followed by a cleanup step would be necessary.

-

Chromatographic Separation:

-

Gas Chromatography (GC): Atrazine-2-ethoxy is expected to be amenable to GC analysis. A non-polar or mid-polar capillary column (e.g., DB-5ms or DB-17ms) would be suitable for separation.

-

High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC with a C18 column is a robust alternative. A mobile phase consisting of a mixture of acetonitrile and water (with a possible acid or buffer modifier) would likely provide good separation.

-

-

Detection:

-

Mass Spectrometry (MS): Coupling either GC or HPLC to a mass spectrometer (GC-MS or LC-MS) is the gold standard for both identification and quantification due to its high selectivity and sensitivity.

-

Nitrogen-Phosphorus Detector (NPD): For GC analysis, an NPD is a highly selective detector for nitrogen-containing compounds like triazines and would offer excellent sensitivity.

-

Diode Array Detector (DAD): In HPLC, a DAD can provide spectral information that can aid in the identification of the analyte.

-

Self-Validating Protocol: A robust analytical method should include the use of an internal standard (ideally, an isotopically labeled version of Atrazine-2-ethoxy) to correct for variations in extraction efficiency and instrument response. Method validation should be performed by assessing parameters such as linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ).

Conclusion and Future Directions

Atrazine-2-ethoxy represents an important, albeit understudied, analogue of Atrazine. This guide has provided a foundational understanding of its chemical nature, a plausible synthetic route, and robust analytical strategies based on established principles of triazine chemistry. For researchers and drug development professionals, this information can serve as a starting point for further investigation into the properties, biological activity, and environmental impact of this and other related triazine compounds. Future research should focus on obtaining experimental data for the physicochemical properties of Atrazine-2-ethoxy, validating the proposed synthetic and analytical methods, and exploring its potential applications or toxicological profile.

References

-

Agency for Toxic Substances and Disease Registry (ATSDR). (n.d.). Analytical Methods. Toxicological Profile for Atrazine. Retrieved from [Link]

-

ChemWhat. (n.d.). ATRAZIN-2-ETOKSI CAS#: 126919-71-9. Retrieved from [Link]

-

U.S. Environmental Protection Agency. (n.d.). Atrazine Environmental Chemistry Method Water. Retrieved from [Link]

-

Hostetler, K. A., & Thurman, E. M. (2000). Determination of atrazine and its major degradation products in soil pore water by solid-phase extraction, chemical derivatization, and gas chromatography/mass spectrometry. U.S. Geological Survey Water-Resources Investigations Report 00-4109. Retrieved from [Link]

-

CATO Quality. (n.d.). Product List. Retrieved from [Link]

-

Yokley, R. A., & Cheung, M. W. (2000). Analytical method for the determination of atrazine and its dealkylated chlorotriazine metabolites in water using gas chromatography/mass selective detection. Journal of Agricultural and Food Chemistry, 48(10), 4500–4507. Retrieved from [Link]

-

Agilent Technologies. (2023). A Screening Method for the Determination of Atrazine in Aqueous and Lipid Based Foods By LC/MS. Retrieved from [Link]

-

van der Merwe, J. H., & van der Merwe, C. J. (2003). Evaluation and Optimisation of the Reagent Addition Sequence during the Synthesis of Atrazine (6-Chloro-N2-ethyl-N4-isopropyl-1,3,5-triazine-2,4-diamine) Using Reaction Calorimetry. Organic Process Research & Development, 7(6), 1071–1076. Retrieved from [Link]

-

Chemdad. (n.d.). ATRAZINE-2-ETHOXY. Retrieved from [Link]

- Google Patents. (n.d.). CN102344422A - Novel synthesis process of atrazine.

Sources

- 1. ATRAZINE-2-ETHOXY | 126919-71-9 [chemicalbook.com]

- 2. ATRAZINE-2-ETHOXY CAS#: 126919-71-9 [m.chemicalbook.com]

- 3. ATRAZINE-2-ETHOXY Nine Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 4. ATRAZIN-2-ETOKSI CAS#: 126919-71-9 • ChemWhat | Basis Data Bahan Kimia & Biologi [chemwhat.id]

- 5. echemi.com [echemi.com]

- 6. atsdr.cdc.gov [atsdr.cdc.gov]

- 7. epa.gov [epa.gov]

- 8. pubs.usgs.gov [pubs.usgs.gov]

- 9. Analytical method for the determination of atrazine and its dealkylated chlorotriazine metabolites in water using gas chromatography/mass selective detection - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide on the Environmental Fate and Transport of Atrazine

A Note on Scope: This guide addresses the environmental fate and transport of the widely used herbicide atrazine [2-chloro-4-(ethylamino)-6-(isopropylamino)-s-triazine]. While the initial topic of inquiry was "atrazine-2-ethoxy," a comprehensive review of scientific literature reveals a scarcity of specific data on this ethoxylated derivative. In contrast, atrazine is the subject of extensive research, providing a robust foundation for the in-depth technical analysis required. Therefore, this whitepaper focuses on the parent compound, atrazine, to ensure scientific integrity and comprehensive detail.

Introduction: Atrazine's Profile and Environmental Significance

Atrazine is a selective s-triazine herbicide used extensively in agriculture, primarily for pre- and post-emergent control of broadleaf and grassy weeds in crops like corn, sorghum, and sugarcane.[1][2] Its efficacy and low cost have led to its status as one of the most commonly applied pesticides in the United States.[3] However, its chemical stability, persistence, and mobility in the environment have raised significant concerns regarding the contamination of soil, surface water, and groundwater.[4][5][6]

Atrazine functions by inhibiting photosynthesis in target plants.[4] Its widespread use, coupled with its physicochemical properties, results in it being the most frequently detected pesticide in U.S. surface and groundwater systems.[3][4] This prevalence necessitates a thorough understanding of its behavior in the environment to assess risks and develop effective management strategies. This guide provides a detailed examination of the degradation pathways, transport mechanisms, and key factors governing the environmental fate of atrazine.

Physicochemical Properties Governing Environmental Behavior

The environmental behavior of a pesticide is dictated by its inherent physical and chemical properties. For atrazine, key properties include its solubility in water, vapor pressure, and its affinity for sorbing to soil organic carbon.

| Property | Value | Significance for Environmental Fate |

| Chemical Formula | C₈H₁₄ClN₅ | - |

| Molar Mass | 215.68 g/mol | - |

| Water Solubility | 33 mg/L (at 22 °C) | Moderate solubility facilitates transport in runoff and leaching through the soil profile.[7] |

| Soil Adsorption Coefficient (Koc) | ~100 L/kg (average) | Indicates low to moderate adsorption to soil organic carbon, suggesting a potential for mobility and leaching.[8][9] |

| Vapor Pressure | 3.0 x 10⁻⁷ mmHg (at 20 °C) | Low volatility suggests that atmospheric transport via volatilization is not a primary dissipation pathway.[6] |

| Field Half-Life | 18 to 148 days (typical range) | Demonstrates moderate persistence in the soil environment, allowing time for transport processes to occur.[7][10] |

Degradation and Transformation Pathways

The dissipation of atrazine from the environment occurs through a combination of abiotic (chemical and photochemical) and biotic (microbial) degradation processes. These pathways transform the parent atrazine molecule into various metabolites, which may have different mobility, persistence, and toxicity profiles.

Abiotic Degradation

3.1.1 Hydrolysis Chemical hydrolysis is a primary abiotic degradation pathway for atrazine, particularly in soil. This process involves the replacement of the chlorine atom at the C-2 position of the triazine ring with a hydroxyl group (-OH), forming hydroxyatrazine (HA).[8][11]

-

Causality and Influencing Factors: Hydrolysis is significantly influenced by pH. The reaction is catalyzed by protonation of the triazine ring and is therefore favored by low soil pH (acidic conditions).[11][12] The rate of hydrolysis can also be accelerated by the presence of soil surfaces and humic substances, which can act as catalysts.[12][13] The half-life of atrazine due to hydrolysis can range from 373 days at pH 3 to 657 days at pH 8 in distilled water, demonstrating the strong pH dependence.[12] Hydroxyatrazine, the main product, is less phytotoxic and more strongly adsorbed to soil particles than the parent compound, reducing its mobility.[11][13]

3.1.2 Photolysis (Photodegradation) Photolysis, or degradation by sunlight, can be a significant dissipation pathway for atrazine present on soil surfaces or in clear surface waters.[14]

-

Mechanism: Atrazine can undergo direct photolysis by absorbing UV radiation, though this is often a slow process.[15][16] More significant is indirect photolysis, where other substances in the water, such as dissolved organic matter (DOM) like humic acids, absorb sunlight and produce reactive species (e.g., hydroxyl radicals, triplet dissolved organic matter) that then degrade the atrazine molecule.[16] Photodegradation can lead to N-dealkylation (removal of the ethyl or isopropyl side chains) and dechlorination.[15]

Biotic Degradation (Microbial Metabolism)

Microbial degradation is the most significant pathway for the complete mineralization of atrazine in the environment.[1] A diverse range of soil microorganisms, including bacteria and fungi, can utilize atrazine as a source of carbon and/or nitrogen.[1]

-

Key Microbial Pathways: The primary microbial degradation pathways involve a sequence of enzymatic reactions.

-

Hydrolytic Dechlorination: Similar to chemical hydrolysis, bacteria possessing the atzA gene can enzymatically replace the chlorine atom with a hydroxyl group to form hydroxyatrazine.[8]

-

N-Dealkylation: This is a major pathway where enzymes remove the ethyl and isopropyl side chains. This process, often carried out by organisms with atzB and atzC genes, leads to the formation of major metabolites like deethylatrazine (DEA) and deisopropylatrazine (DIA).[11] These dealkylated metabolites are generally more mobile and persistent than atrazine itself.[11][13] Further dealkylation can produce didealkylatrazine (DACT).

-

Ring Cleavage: Following the initial steps, microorganisms with the necessary enzymatic machinery (atzD, atzE, atzF) can cleave the s-triazine ring, ultimately mineralizing the compound to carbon dioxide (CO₂) and ammonia (NH₃). Cyanuric acid is a key intermediate in this final stage of degradation.[1]

-

The overall degradation of atrazine is often a pseudo-first-order process, where the rate is proportional to the concentration.[13]

}

Environmental Transport Mechanisms

The movement of atrazine from its point of application into the wider environment is governed by its interaction with soil and water. Its moderate water solubility and relatively low soil adsorption coefficient make it prone to transport by water.[4][10]

Sorption in Soil

Sorption, the process by which a chemical binds to soil particles, is a critical factor controlling atrazine's mobility.[13]

-

Causality and Key Factors: The primary factor influencing atrazine sorption is the soil organic matter (or organic carbon) content.[10][13] Atrazine, being a non-polar organic molecule, preferentially partitions into the organic fraction of the soil. Therefore, soils with higher organic matter content will adsorb more atrazine, reducing its concentration in the soil solution and limiting its potential for leaching.[10] Soil pH is another critical factor; atrazine becomes protonated and more positively charged under acidic conditions, increasing its adsorption to negatively charged clay and organic matter surfaces.[13]

-

Quantifying Sorption: The tendency of atrazine to sorb to soil is quantified by the soil organic carbon-water partition coefficient (Koc).[8][9] Koc normalizes the sorption for the organic carbon content of the soil, allowing for comparisons across different soil types.[9]

-

Koc = (Kd / %OC) * 100

-

Where Kd is the soil-water partition coefficient and %OC is the percent organic carbon.

-

-

A high Koc value indicates strong sorption and low mobility, while a low Koc value suggests weak sorption and high mobility.[9] Atrazine's typical Koc of ~100 L/kg classifies it as having moderate mobility.

-

Leaching and Groundwater Contamination

Leaching is the downward movement of a substance through the soil profile with percolating water. Due to its persistence and moderate mobility, atrazine has a high potential to leach into groundwater.[4]

-

Influencing Factors: Leaching is most pronounced in sandy soils, which are low in organic matter and clay content and have high permeability.[10] Heavy rainfall or excessive irrigation shortly after application can accelerate the movement of atrazine through the soil profile before significant degradation or sorption can occur.[10] Furthermore, transport can be expedited through "preferential flow paths" such as macropores, root channels, and earthworm burrows, which allow water and dissolved atrazine to bypass the soil matrix where most sorption and degradation occurs.[13]

Surface Runoff

Surface runoff is another major transport pathway, carrying atrazine from treated fields into adjacent surface water bodies like streams, rivers, and lakes.[6][10] Atrazine can be transported both dissolved in the water phase and adsorbed to eroded soil particles. Given its moderate solubility and Koc, transport in the dissolved phase is often significant.[8]

}

Experimental Protocols for Fate and Transport Assessment

To understand and predict the environmental behavior of atrazine, standardized laboratory and field experiments are essential.

Protocol: Batch Equilibrium Sorption Study (OECD 106)

This laboratory protocol is used to determine the soil-water partition coefficients (Kd and Koc), which are crucial for predicting leaching and runoff potential.

Objective: To measure the extent of atrazine adsorption to soil at equilibrium.

Methodology:

-

Soil Preparation: Collect representative soil samples from the desired depth. Air-dry the soil and sieve it through a 2-mm mesh to ensure homogeneity. Characterize the soil for properties such as pH, organic carbon content, and texture.

-

Solution Preparation: Prepare a stock solution of atrazine in a 0.01 M CaCl₂ solution. The CaCl₂ solution mimics the ionic strength of natural soil water and helps flocculate soil particles for easier separation. From the stock, prepare a series of standard solutions of varying concentrations (e.g., 0.5, 1, 2, 5, 10 mg/L).

-

Incubation: Add a known mass of soil (e.g., 5 grams) to a series of centrifuge tubes. Add a known volume of each atrazine standard solution (e.g., 25 mL) to the tubes. Include control tubes with solution but no soil, and tubes with soil and CaCl₂ solution but no atrazine.

-

Equilibration: Seal the tubes and place them on a shaker. Agitate them at a constant temperature (e.g., 25 °C) for a predetermined time (e.g., 24-48 hours) to allow the sorption process to reach equilibrium.

-

Separation: Centrifuge the tubes at high speed (e.g., 3000 rpm for 20 minutes) to separate the solid phase (soil) from the aqueous phase (supernatant).

-

Analysis: Carefully collect an aliquot of the supernatant from each tube. Analyze the concentration of atrazine remaining in the solution (Ce) using an appropriate analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Gas Chromatography-Mass Spectrometry (GC-MS).

-

Calculation:

-

Calculate the amount of atrazine sorbed to the soil (Cs) by subtracting the equilibrium concentration in the solution from the initial concentration.

-

Plot Cs versus Ce to generate a sorption isotherm. The slope of this line represents the Kd value.

-

Calculate Koc using the formula: Koc = (Kd / %OC) * 100.

-

Protocol: Analytical Determination in Environmental Samples

Objective: To accurately quantify atrazine and its major metabolites (DEA, DIA, HA) in water and soil samples.

Methodology (based on EPA Method 525.2 for water):

-

Sample Collection & Preservation: Collect water samples in amber glass bottles and store them at 4 °C. For soil, collect samples and freeze them if not analyzed immediately to halt microbial activity.

-

Extraction (Solid-Phase Extraction - SPE for Water):

-

Condition a C18 SPE cartridge with methanol followed by reagent water.

-

Pass a measured volume of the water sample (e.g., 200 mL) through the cartridge. Atrazine and its metabolites will be adsorbed onto the C18 sorbent.

-

Wash the cartridge with water to remove interferences.

-

Elute the analytes from the cartridge using a small volume of a suitable organic solvent, such as ethyl acetate or dichloromethane.

-

-

Concentration: Concentrate the eluate to a small, precise volume (e.g., 1 mL) under a gentle stream of nitrogen to increase the sensitivity of the analysis.

-

Analysis (GC-MS):

-

Inject a small volume of the concentrated extract into a Gas Chromatograph coupled with a Mass Spectrometer (GC-MS).

-

The GC separates the different compounds based on their boiling points and interaction with the capillary column.

-

The MS identifies and quantifies the compounds based on their unique mass-to-charge ratio and fragmentation patterns.

-

-

Quantification: Compare the peak areas of the analytes in the sample to those of a calibration curve prepared from certified reference standards to determine the concentration.

Ecotoxicological Relevance and Conclusion

The persistence and mobility of atrazine and its metabolites lead to their presence in non-target aquatic and terrestrial ecosystems. Atrazine is known to be an endocrine disruptor and can have adverse effects on amphibians, fish, and aquatic plants at environmentally relevant concentrations.[3] Its degradation products, particularly DEA and DIA, are also of concern as they are often detected in water and may contribute to overall toxicity.[11]

References

-

Agency for Toxic Substances and Disease Registry (ATSDR). (n.d.). Analytical Methods. In Toxicological Profile for Atrazine. Retrieved from [Link]

-

Californians for Alternatives to Toxics. (n.d.). Toxicological Profile for Atrazine. Retrieved from [Link]

-

Clesceri, L. S., et al. (1996). Determination of atrazine and its major degradation products in soil pore water by solid-phase extraction, chemical derivatization, and gas chromatography/mass spectrometry. U.S. Geological Survey. Retrieved from [Link]

-

ResearchGate. (n.d.). The possible pathways of atrazine degradation. Retrieved from [Link]

-

National Center for Biotechnology Information (NCBI). (n.d.). Table 7-2, Analytical Methods for Determining Atrazine in Environmental Samples. In Toxicological Profile for Atrazine. Retrieved from [Link]

-

U.S. Environmental Protection Agency (EPA). (n.d.). Atrazine Environmental Chemistry Method Water. Retrieved from [Link]

-

Jayachandran, K., et al. (2012). Atrazine biodegradation efficiency, metabolite detection, and trzD gene expression by enrichment bacterial cultures from agricultural soil. National Institutes of Health. Retrieved from [Link]

-

Agency for Toxic Substances and Disease Registry (ATSDR). (n.d.). Atrazine | Public Health Statement. Retrieved from [Link]

-

National Pesticide Information Center. (2020). Atrazine Fact Sheet. Oregon State University. Retrieved from [Link]

-

Australian Pesticides and Veterinary Medicines Authority. (1993). Review of Atrazine - Environmental Assessment. Retrieved from [Link]

-

Steinheimer, T. R. (1990). Liquid Chromatographic Determination of Atrazine and Its Degradation Products in Water. U.S. Geological Survey. Retrieved from [Link]

-

Li, M.-R., et al. (2020). Atrazine Degradation Pathway and Genes of Arthrobacter sp. FM326. Polish Journal of Environmental Studies. Retrieved from [Link]

-

Mandelbaum, R. T., et al. (1995). Degradation and mineralization of atrazine by a soil bacterial isolate. American Society for Microbiology Journals. Retrieved from [Link]

-

Weber, J. B. (1994). Atrazine retention and transport in soils. PubMed. Retrieved from [Link]

-

da Silva, A. A., et al. (2019). Sorption and desorption of Atrazine in horizons of the Red-Yellow Latosol. SciELO. Retrieved from [Link]

-

National Center for Biotechnology Information (NCBI). (n.d.). POTENTIAL FOR HUMAN EXPOSURE. In Toxicological Profile for Atrazine. Retrieved from [Link]

-

O'Geen, A. T., et al. (2005). Pesticide Choice: Best Management Practice (BMP) for Protecting Surface Water Quality in Agriculture. University of California, Agriculture and Natural Resources. Retrieved from [Link]

-

Yang, H., et al. (2020). Physiochemical assessment of environmental behaviors of herbicide atrazine in soils associated with its degradation and bioavailability to weeds. PubMed. Retrieved from [Link]

-

ResearchGate. (n.d.). Atrazine-degradation pathways and genes. Retrieved from [Link]

-

ResearchGate. (n.d.). Degradation pathways of atrazine. Retrieved from [Link]

-

Raturi, A. (2015). Evaluating phytochemical and microbial contributions to atrazine degradation. Virginia Tech. Retrieved from [Link]

-

Wang, Q., et al. (2024). Degradation of Atrazine by an Anaerobic Microbial Consortium Enriched from Soil of an Herbicide-Manufacturing Plant. PubMed. Retrieved from [Link]

-

ResearchGate. (n.d.). Degradation pathway of atrazine through biotic treatment process. Retrieved from [Link]

-

de Oliveira, A. F., et al. (2015). The Fate of Atrazine in Tropical Environments: Photolysis, Acute Toxicity and Endocrine Disruptor Potential. SciELO. Retrieved from [Link]

-

Lei, Z. F., et al. (2001). Hydrolysis kinetics of atrazine and influence factors. PubMed. Retrieved from [Link]

-

Roca-Guzmán, G., et al. (2021). Mobility of atrazine in two types of soil in the state of Puebla. SciELO México. Retrieved from [Link]

-

Hong, J., et al. (2022). Degradation of Residual Herbicide Atrazine in Agri-Food and Washing Water. National Institutes of Health. Retrieved from [Link]

-

Solek-Podwika, K., et al. (2013). Macro-porosity and leaching of atrazine in tilled and orchard loamy soils. PubMed. Retrieved from [Link]

-

Huber, W. (1993). Ecotoxicological relevance of atrazine in aquatic systems. Semantic Scholar. Retrieved from [Link]

-

Center for Food Safety. (n.d.). Atrazine. Retrieved from [Link]

-

Ghauch, A., et al. (2021). Photoreduction of atrazine from aqueous solution using sulfite/iodide/UV process, degradation, kinetics and by-products pathway. National Institutes of Health. Retrieved from [Link]

-

European Centre for Ecotoxicology and Toxicology of Chemicals (ECETOC). (n.d.). log KOC. Retrieved from [Link]

-

Nwani, C. D., et al. (2010). Toxicity of the Herbicide Atrazine: Effects on Lipid Peroxidation and Activities of Antioxidant Enzymes in the Freshwater Fish Channa Punctatus (Bloch). National Institutes of Health. Retrieved from [Link]

-

Singh, S., et al. (2017). Toxicity, degradation and analysis of the herbicide atrazine. ResearchGate. Retrieved from [Link]

-

ResearchGate. (n.d.). Photochemical degradation of atrazine in UV and UV/H2O2 process: Pathways and toxic effects of products. Retrieved from [Link]

-

da Silva, A. G., et al. (2022). Effects of environmentally relevant concentrations of atrazine and glyphosate herbicides, isolated and in mixture, on two generation of the freshwater microcrustacean Daphnia magna. PubMed. Retrieved from [Link]

-

ResearchGate. (n.d.). Soil Adsorption Coefficients (Koc) of s-Triazines Estimated with the.... Retrieved from [Link]

-

Oregon State University. (n.d.). Hydrolysis and biological degradation of atrazine in soils. Retrieved from [Link]

-

ChemSafetyPro. (2016). Soil Adsorption Coefficient (Kd/Kf/Koc/Kfoc). Retrieved from [Link]

-

Zhang, H., et al. (2014). Hydrolysis reaction mechanism in atrazine metabolism and prediction of its metabolites' toxicities. PubMed. Retrieved from [Link]

-

ResearchGate. (n.d.). Toxicity of atrazine and the products of its homogeneous photocatalytic degradation on the aquatic organisms Lemna minor and Daphnia magna. Retrieved from [Link]

-

Zavala, M. L. (2023). GENOTOXICITY OF ATRAZINE ON ALLIUM CEPA AND DAPHNIA MAGNA TEST SYSTEMS. Retrieved from [Link]

-

ResearchGate. (2021). Photolysis of atrazine: Role of triplet dissolved organic matter and limitations of sensitizers and quenchers. Retrieved from [Link]

Sources

- 1. Fate and effects of the triazinone herbicide metribuzin in experimental pond mesocosms - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. [PDF] Fate and Determination of Triazine Herbicides in Soil | Semantic Scholar [semanticscholar.org]

- 4. Occurrence and Removal of Triazine Herbicides during Wastewater Treatment Processes and Their Environmental Impact on Aquatic Life - PMC [pmc.ncbi.nlm.nih.gov]

- 5. DSpace [repository.mines.edu]

- 6. scielo.org.mx [scielo.org.mx]

- 7. Atrazine retention and transport in soils - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Environmental Project, 944 – Evaluation of Health Hazards by exposure to Triazines and Degradation Products – 1 General description [www2.mst.dk]

- 10. 2-hydroxy-4,6-bis(ethlyamino)-S-triazine [sitem.herts.ac.uk]

- 11. mdpi.com [mdpi.com]

- 12. researchgate.net [researchgate.net]

- 13. usgs.gov [usgs.gov]

- 14. pubs.usgs.gov [pubs.usgs.gov]

- 15. "Atrazine Degradation in Two Soil Profiles" by Fred W. Roeth [digitalcommons.unl.edu]

- 16. Disposition of the herbicide 2-chloro-4-(ethylamino)-6-(isopropylamino)-s-triazine (Atrazine) and its major metabolites in mice: a liquid chromatography/mass spectrometry analysis of urine, plasma, and tissue levels - PubMed [pubmed.ncbi.nlm.nih.gov]

Atrazine-2-Hydroxy: A Comprehensive Toxicological Profile

Executive Summary

Atrazine, a widely utilized herbicide, undergoes significant metabolic transformation in the environment and biological systems. A primary and critical metabolite in this process is Atrazine-2-hydroxy (CAS 2163-68-0), formed through the hydrolytic dechlorination of the parent compound.[1] Unlike atrazine, which exhibits notable phytotoxicity by inhibiting photosynthesis, Atrazine-2-hydroxy is considered a non-herbicidal derivative.[1][2] However, its prevalence as a transformation product necessitates a thorough understanding of its toxicological profile to accurately assess the overall environmental and human health risks associated with atrazine use. This guide provides an in-depth technical overview of the toxicokinetics, acute and chronic toxicity, genotoxicity, and endocrine-disrupting potential of Atrazine-2-hydroxy, supported by detailed experimental protocols and mechanistic insights.

Introduction: The Significance of a Metabolite

The environmental and biological fate of a parent compound is intrinsically linked to the activities of its metabolites. In the case of atrazine, the formation of Atrazine-2-hydroxy represents a significant detoxification pathway in some plant species and a common degradation route in soil and water.[2][3] Its distinct chemical structure, with a hydroxyl group replacing the chlorine atom on the triazine ring, results in a toxicological profile that differs markedly from atrazine and its chlorinated metabolites.[4] Notably, the World Health Organization (WHO) and other regulatory bodies evaluate hydroxyatrazine separately from atrazine and its chloro-s-triazine metabolites due to these differences in mode of action and toxicity.[5] This guide focuses specifically on the toxicological characteristics of Atrazine-2-hydroxy to provide a clear and nuanced understanding for risk assessment and further research.

Metabolic Formation and Toxicokinetics

Atrazine-2-hydroxy is formed from atrazine through hydrolysis, a process that can be both abiotic and biotic.[3] In certain resistant plant species like corn, this conversion is an enzymatic detoxification mechanism.[2] In the environment, hydrolysis can occur in soil and water, influenced by factors such as pH.[3]

From a toxicokinetic perspective, the replacement of the chlorine atom with a hydroxyl group significantly alters the molecule's physicochemical properties, impacting its absorption, distribution, metabolism, and excretion (ADME) profile.

Metabolic Pathway: Atrazine to Atrazine-2-Hydroxy

The primary transformation pathway from atrazine to its hydroxylated metabolite is a direct hydrolysis reaction.

Caption: Formation of Atrazine-2-hydroxy from Atrazine via hydrolysis.

Toxicological Profile

The toxicological profile of Atrazine-2-hydroxy is characterized by low acute toxicity but identifies the kidney as the primary target organ in sub-chronic and chronic exposure scenarios.

Acute Toxicity

Atrazine-2-hydroxy exhibits very low acute oral toxicity. In a study with Sprague-Dawley rats, a single oral gavage dose of 5050 mg/kg resulted in no deaths or clinical signs of toxicity over a 14-day observation period.[6] This establishes the oral LD50 in rats to be greater than 5050 mg/kg.[6]

| Acute Toxicity Data for Atrazine-2-hydroxy | |

| Test | Result |

| Species | Rat (Sprague-Dawley) |

| Route | Oral (gavage) |

| LD50 | > 5050 mg/kg[6] |

| Observations | No deaths or clinical signs of toxicity.[6] |

Sub-chronic Toxicity

Repeated dose studies in both rats and dogs have identified the kidney as the principal target organ for Atrazine-2-hydroxy toxicity.[6]

In a 90-day study, rats and dogs administered Atrazine-2-hydroxy showed effects such as decreased body weight gain and food consumption at high doses.[6] More specifically, kidney effects were observed, including increased water consumption, increased urine volume, and elevated kidney weights, along with macroscopic and microscopic lesions.[6] The mechanism for this nephrotoxicity is attributed to the low solubility of Atrazine-2-hydroxy in water, leading to the formation of crystals in the kidneys and a subsequent inflammatory response.[6]

The No-Observed-Adverse-Effect Levels (NOAELs) from these studies are summarized below:

| Sub-chronic Toxicity of Atrazine-2-hydroxy (90-day studies) | |

| Species | Rat |

| NOAEL | 100 ppm (equivalent to 6.8 mg/kg/day)[6] |

| Basis for NOAEL | Kidney effects observed at 300 ppm[6] |

| Species | Dog |

| NOAEL | 6.0 mg/kg/day[6] |

| Basis for NOAEL | Decreased body weight gain at 1500 ppm[6] |

Chronic Toxicity and Carcinogenicity

A 24-month combined chronic toxicity and carcinogenicity study in Sprague-Dawley rats was conducted with dietary administration of Atrazine-2-hydroxy at levels of 0, 10, 25, 200, and 400 ppm.[6]

The NOAEL for non-cancer endpoints in this chronic study was determined to be 10 ppm, which is equivalent to a mean daily intake of 0.43 mg/kg/day.[6]

Developmental and Reproductive Toxicity

A developmental toxicity study in rats, with oral administration of Atrazine-2-hydroxy at doses of 0, 5, 25, or 125 mg/kg/day during gestation days 6 to 15, showed no teratogenic effects.[6][7] At the highest, maternally toxic dose of 125 mg/kg/day (evidenced by reduced maternal body weight gain and food consumption), secondary effects on fetal development, such as slightly decreased fetal body weight and an increased incidence of incompletely ossified bones, were observed.[6][7] The maternal and fetal NOAEL in this study was 25 mg/kg/day.[6][7]

Furthermore, studies evaluating pubertal development in rats found no significant delays with Atrazine-2-hydroxy exposure.[6]

Genotoxicity

While the parent compound atrazine has been the subject of numerous genotoxicity studies with some conflicting results, its commercial formulations containing adjuvants have shown a greater potential for DNA damage than the active ingredient alone.[8][9] Atrazine itself did not appear to be genotoxic or induce apoptosis or necrosis in human lymphocytes in vitro.[8]

Endocrine Disruption Potential

Atrazine is a known endocrine disruptor, with mechanisms including the inhibition of cAMP-specific phosphodiesterase-4, leading to alterations in hormone production.[4][10] Studies have linked atrazine exposure to the activation of genes involved in hormone signaling and steroid synthesis in human cells.[11][12]

In contrast, the endocrine-disrupting potential of Atrazine-2-hydroxy appears to be significantly lower. Studies have shown that it does not cause significant delays in pubertal development in rats, an endpoint sensitive to endocrine disruption.[6] This further supports the distinct toxicological profile of the hydroxylated metabolite compared to its chlorinated parent compound.

Experimental Protocols for Toxicological Assessment

The following are standardized, step-by-step methodologies for key genotoxicity assays, based on OECD guidelines, which are critical for evaluating the safety of chemical compounds like Atrazine-2-hydroxy.

Bacterial Reverse Mutation Test (Ames Test) - OECD 471

This test evaluates the potential of a substance to induce gene mutations in bacteria.

Caption: Workflow for the Bacterial Reverse Mutation (Ames) Test.

Methodology:

-

Strain Preparation: Use several strains of Salmonella typhimurium and/or Escherichia coli with known mutations in amino acid synthesis genes (e.g., histidine).[2][13][14][15]

-

Metabolic Activation: Conduct the assay both with and without a metabolic activation system (S9 fraction from rat liver) to mimic mammalian metabolism.[13][14]

-

Exposure: Mix the bacterial culture with the test substance at various concentrations and the S9 mix (or buffer) in molten top agar.[16]

-

Plating: Pour this mixture onto the surface of a minimal agar plate, which lacks the specific amino acid the bacteria cannot synthesize.[2][13]

-

Incubation: Incubate the plates at 37°C for 48-72 hours.[2]

-

Scoring: Count the number of revertant colonies (colonies that have mutated back to being able to synthesize the required amino acid).[14] A significant, dose-dependent increase in revertant colonies compared to the negative control indicates a mutagenic potential.[2]

In Vitro Mammalian Cell Micronucleus Test - OECD 487

This assay detects chromosomal damage by identifying micronuclei in cultured mammalian cells.

Methodology:

-

Cell Culture: Use appropriate mammalian cells, such as human peripheral blood lymphocytes or established cell lines (e.g., CHO, TK6).[17]

-

Exposure: Treat the cell cultures with at least three concentrations of the test substance, along with negative and positive controls.[17] The exposure is typically for a short period (3-6 hours) with and without S9 metabolic activation, and for a longer period (e.g., 1.5-2 normal cell cycles) without S9.[17]

-

Cytokinesis Block: Add Cytochalasin B to the culture medium. This inhibits cytokinesis (the final step of cell division), resulting in binucleated cells that have completed one round of mitosis.[3][18][19] This ensures that only cells that have divided are scored.[3][18]

-

Harvesting and Staining: Harvest the cells, fix them, and stain the cytoplasm and nuclei with appropriate fluorescent dyes.

-

Scoring: Using a fluorescence microscope, score at least 2000 binucleated cells per concentration for the presence of micronuclei (small, separate nuclei in the cytoplasm).[3][17]

-

Analysis: A statistically significant, dose-dependent increase in the frequency of micronucleated cells indicates clastogenic (chromosome breaking) or aneugenic (whole chromosome loss) activity.[17]

Conclusion and Future Directions

The toxicological profile of Atrazine-2-hydroxy is substantially different from its parent compound, atrazine. It exhibits low acute toxicity and is not carcinogenic in long-term studies with rats.[6] The primary toxicological concern is nephrotoxicity, observed at high doses in sub-chronic and chronic studies, which is mechanistically linked to its low water solubility and subsequent crystal formation in the kidneys.[6] Developmental toxicity is only observed at maternally toxic doses, and it does not appear to share the endocrine-disrupting properties of atrazine.[6][7]

For drug development professionals, the case of Atrazine-2-hydroxy underscores the critical importance of evaluating major metabolites independently, as their toxicological profiles can diverge significantly from the parent drug or chemical. For researchers, while the overall toxicity of Atrazine-2-hydroxy appears low, further investigation into its potential for subtle renal effects at environmentally relevant concentrations and a definitive assessment of its genotoxic potential using a standard battery of tests would provide a more complete picture for human health risk assessment.

References

-

Charles River Laboratories. Mammalian Cell In Vitro Micronucleus Assay. [Link]

-

Eurofins Australia. The Ames Test or Bacterial Reverse Mutation Test. [Link]

-

Fenech, M. (2000). The in vitro micronucleus technique. Mutation Research/Fundamental and Molecular Mechanisms of Mutagenesis, 455(1-2), 81-95. [Link]

-

Kovarich, S., et al. (2023). Adapting the in vitro micronucleus assay (OECD Test Guideline No. 487) for testing of manufactured nanomaterials: recommendations for best practices. Nanotoxicology, 17(1), 1-26. [Link]

-

Microbe Notes. (2022). Ames Test – Introduction, Principle, Procedure, Uses and Result Interpretation. [Link]

-

National Toxicology Program. OECD Test Guideline 425: Acute Oral Toxicity: Up-and-Down Procedure. [Link]

-

Nelson Labs. Bacterial Reverse Mutation Assay (Ames Test) GLP Report. [Link]

-

OECD. (2001). OECD Guideline for the Testing of Chemicals 420: Acute Oral Toxicity - Fixed Dose Procedure. [Link]

-

OECD. Guidelines for the Testing of Chemicals, Section 4. [Link]

-

RE-Place. In vitro mammalian cell micronucleus test. [Link]

-

Regulations.gov. 1.0 TOXICITY PROFILE OF HYDROXYATRAZINE. [Link]

-

Regulations.gov. Triazine Cumulative Human Health Risk Assessment. [Link]

-

Shim, I. K., et al. (2008). The herbicide atrazine activates endocrine gene networks via non-steroidal NR5A nuclear receptors in fish and mammalian cells. PLoS ONE, 3(5), e2117. [Link]

-

Stoker, T. E., et al. (2013). Developmental toxicity studies with atrazine and its major metabolites in rats and rabbits. Birth Defects Research Part B: Developmental and Reproductive Toxicology, 98(5), 428-435. [Link]

-

Wikipedia. OECD Guidelines for the Testing of Chemicals. [Link]

-

Zeljezic, D., et al. (2006). Evaluation of DNA damage induced by atrazine and atrazine-based herbicide in human lymphocytes in vitro using a comet and DNA diffusion assay. Toxicology in Vitro, 20(6), 917-925. [Link]

Sources

- 1. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 2. microbiologyinfo.com [microbiologyinfo.com]

- 3. Frontiers | In vitro micronucleus assay: Method for assessment of nanomaterials using cytochalasin B [frontiersin.org]

- 4. downloads.regulations.gov [downloads.regulations.gov]

- 5. OECD Guidelines for the Testing of Chemicals - Wikipedia [en.wikipedia.org]

- 6. downloads.regulations.gov [downloads.regulations.gov]

- 7. Developmental toxicity studies with atrazine and its major metabolites in rats and rabbits - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Mutagenic and genotoxic assessment of atrazine-based herbicide to freshwater fish Channa punctatus (Bloch) using micronucleus test and single cell gel electrophoresis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Atrazine Fact Sheet [npic.orst.edu]

- 10. Atrazine Acts as an Endocrine Disrupter by Inhibiting cAMP-specific Phosphodiesterase-4 - PMC [pmc.ncbi.nlm.nih.gov]

- 11. beyondpesticides.org [beyondpesticides.org]

- 12. Archive: Common herbicide disrupts human hormone activity in cell studies | UC San Francisco [ucsf.edu]

- 13. Ames Test Protocol | AAT Bioquest [aatbio.com]

- 14. enamine.net [enamine.net]

- 15. The Ames Test or Bacterial Reverse Mutation Test - Eurofins Scientific [eurofins.com.au]

- 16. bulldog-bio.com [bulldog-bio.com]

- 17. criver.com [criver.com]

- 18. In vitro mammalian cell micronucleus test | RE-Place [re-place.be]

- 19. crpr-su.se [crpr-su.se]

Atrazine-2-ethoxy solubility and stability

An In-depth Technical Guide on the Solubility and Stability of Atrazine

A Note on Nomenclature: This guide focuses on the chemical compound Atrazine (IUPAC name: 6-chloro-N2-ethyl-N4-(propan-2-yl)-1,3,5-triazine-2,4-diamine). The term "Atrazine-2-ethoxy" is not a standard designation found in peer-reviewed literature or chemical databases. The primary transformation of atrazine at the 2-position involves the substitution of the chlorine atom with a hydroxyl group, forming Hydroxyatrazine. This guide will provide a comprehensive overview of the solubility and stability of the parent compound, Atrazine, which is critical for understanding its environmental fate and behavior.

Introduction

Atrazine is a selective triazine herbicide used extensively in agriculture to control broadleaf and grassy weeds in crops like corn, sorghum, and sugarcane.[1][2] Its widespread application has made it one of the most commonly detected herbicides in surface and groundwater.[1] Consequently, a thorough understanding of its solubility and stability is paramount for researchers, environmental scientists, and drug development professionals involved in assessing its environmental risk, toxicological impact, and potential for remediation.

This technical guide offers a detailed examination of the factors governing the solubility of atrazine in various media and the multifaceted pathways of its degradation, including chemical hydrolysis, photolysis, and microbial metabolism. By synthesizing data from authoritative sources, this document provides field-proven insights and detailed experimental protocols to support advanced research and development.

Part 1: Physicochemical Properties and Solubility Profile

The environmental transport and bioavailability of atrazine are fundamentally dictated by its physicochemical properties, particularly its solubility in aqueous and organic media.

Core Physicochemical Data

A summary of atrazine's key physical and chemical properties is presented below. These values are essential for modeling its environmental distribution and interaction with biological systems.

| Property | Value | Reference |

| IUPAC Name | 6-chloro-N2-ethyl-N4-(propan-2-yl)-1,3,5-triazine-2,4-diamine | [1] |

| Molecular Formula | C₈H₁₄ClN₅ | [3] |

| Molecular Weight | 215.69 g/mol | [4][5] |

| Physical State | Colorless / White Crystalline Powder | [2][3] |

| Melting Point | 173-177 °C | [4][6] |

| Water Solubility | 34.7 mg/L (at 22 °C) | [4] |

| pKa | 1.68 | [4] |

| Log Kow (Octanol/Water) | 2.60 | [4] |

Solubility in Diverse Solvents

Atrazine exhibits low solubility in water, a characteristic that contributes to its persistence in soil and potential for runoff into aquatic systems.[1] Its solubility is significantly higher in various organic solvents. For practical laboratory applications, stock solutions are typically prepared in solvents like Dimethyl Sulfoxide (DMSO) before further dilution in aqueous buffers.[7]

| Solvent | Solubility (at 25-27 °C) | Reference |

| Water | ~35 mg/L | [4] |

| Dimethyl Sulfoxide (DMSO) | ~183,000 mg/L (~20 mg/mL) | [4][7] |

| Chloroform | 52,000 mg/L | [4] |

| Ethyl Acetate | 28,000 mg/L | [4] |

| Methanol | 18,000 mg/L | [4] |

| Ethanol | ~1 mg/mL | [7] |

| n-Hexane | 110 mg/L | [4] |

Causality in Experimental Design: The choice of solvent is critical. For toxicological assays in aqueous media, a high-concentration stock in DMSO is prepared first. This is because direct dissolution in buffer is slow and may not reach the desired concentration. The DMSO stock is then diluted to the final working concentration, ensuring the final DMSO percentage is low enough (typically <0.1%) to not interfere with the biological system.[7]

Experimental Protocol: Aqueous Solubility Determination (Shake-Flask Method)

This protocol outlines a standardized method for determining the water solubility of atrazine, ensuring a self-validating and reproducible workflow.

Methodology:

-

Preparation: Add an excess amount of solid, crystalline atrazine to a known volume of deionized, buffered water (e.g., pH 7) in a glass flask. The excess solid is crucial to ensure saturation is achieved.

-

Equilibration: Seal the flask and place it in a constant-temperature shaker bath (e.g., 25 °C). Agitate the mixture for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached between the dissolved and undissolved solute. Preliminary kinetic tests should be run to determine the minimum time to reach equilibrium.

-

Phase Separation: After equilibration, cease agitation and allow the solution to stand at the constant temperature for at least 24 hours to permit the settling of undissolved particles. Centrifugation or filtration (using a filter material that does not adsorb the analyte) can be used to ensure complete removal of solids.

-

Sampling: Carefully extract an aliquot of the clear, supernatant aqueous phase.

-

Quantification: Analyze the concentration of atrazine in the aliquot using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV) or Gas Chromatography-Mass Spectrometry (GC-MS).[8]

-

Validation: Repeat the process with at least two other flasks to ensure the results are reproducible. The concentration should be consistent across all samples, confirming that saturation was achieved and maintained.

Caption: Workflow for Shake-Flask Solubility Determination.

Part 2: Stability and Degradation Pathways

The persistence of atrazine in the environment is a balance of its inherent stability and its susceptibility to various degradation processes. The half-life of atrazine can range from days to years depending on environmental conditions.[9][10]

Chemical Stability: Hydrolysis

Hydrolysis is a primary abiotic degradation pathway for atrazine, especially in acidic aqueous environments.[11] The process involves the nucleophilic substitution of the chlorine atom at the C-2 position of the triazine ring with a hydroxyl group, yielding the non-phytotoxic metabolite, hydroxyatrazine.[12][13]

Mechanism:

-

The reaction is catalyzed by protons (acid-catalyzed hydrolysis), with reaction rates increasing at lower pH.[14]

-

Mineral surfaces in soil and sediments, such as clays and manganese oxides (e.g., birnessite), can also catalyze hydrolysis, as well as N-dealkylation.[14]

-

The overall reaction can be described as: Atrazine (C₈H₁₄ClN₅) + H₂O → Hydroxyatrazine (C₈H₁₅N₅O) + HCl

Caption: Atrazine Hydrolysis Pathway.

Photolytic Stability: Photodegradation

Atrazine can be degraded by sunlight in a process known as photolysis. This can occur through two main mechanisms:

-

Direct Photolysis: The atrazine molecule directly absorbs ultraviolet (UV) radiation, leading to its decomposition. This process is significant in surface waters.[15]

-

Indirect Photolysis: Other substances in the water, such as humic acids or nitrates, absorb solar energy and produce reactive species (e.g., hydroxyl radicals) that then degrade atrazine.[9] This is often the dominant mechanism in natural aquatic environments.[9]

Photodegradation yields a variety of products through dechlorination, dealkylation, and oxidation reactions, including hydroxyatrazine, deethylatrazine (DEA), and deisopropylatrazine (DIA).[16][17][18] Advanced oxidation processes (AOPs) using UV in combination with hydrogen peroxide (H₂O₂) or ozone can dramatically accelerate this degradation, achieving complete removal in minutes.[18][19]

Microbial Stability: Biodegradation

The most significant route for atrazine dissipation in soil and water is biodegradation by microorganisms.[20] Bacteria and fungi have evolved specific enzymatic pathways to utilize atrazine as a source of carbon and/or nitrogen.[21][22]

Key Microbial Pathways:

-

Hydrolytic Dechlorination: This is often the initial and rate-limiting step in aerobic degradation. The enzyme AtzA (a chlorohydrolase) replaces the chlorine atom with a hydroxyl group to form hydroxyatrazine.[23] This step detoxifies the compound.

-

N-Dealkylation: The ethyl and isopropyl side chains are sequentially removed by the hydrolase enzymes AtzB and AtzC .[1] This can occur before or after dechlorination, leading to metabolites like DEA and DIA.[20]

-

Ring Cleavage: All pathways typically converge on the formation of cyanuric acid .[21][23] The enzyme AtzD then opens the triazine ring, which is further metabolized by AtzE and AtzF into ammonia and carbon dioxide.[24]

The presence and abundance of microbes containing the atz genes strongly influence the degradation rate in soil.[24] Soils with a history of atrazine application often exhibit faster degradation due to the enrichment of these microbial communities.[25][26]

Sources

- 1. Atrazine - Wikipedia [en.wikipedia.org]

- 2. Atrazine | Public Health Statement | ATSDR [wwwn.cdc.gov]

- 3. Atrazine | C8H14ClN5 | CID 2256 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Table 4-2, Physical and Chemical Properties of Atrazine - Toxicological Profile for Atrazine - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 5. atsdr.cdc.gov [atsdr.cdc.gov]

- 6. ICSC 0099 - ATRAZINE [inchem.org]

- 7. cdn.caymanchem.com [cdn.caymanchem.com]

- 8. atsdr.cdc.gov [atsdr.cdc.gov]

- 9. scielo.br [scielo.br]

- 10. vtechworks.lib.vt.edu [vtechworks.lib.vt.edu]

- 11. apvma.gov.au [apvma.gov.au]

- 12. pubs.acs.org [pubs.acs.org]

- 13. Atrazine metabolism and herbicidal selectivity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Abiotic dealkylation and hydrolysis of atrazine by birnessite - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Photoreduction of atrazine from aqueous solution using sulfite/iodide/UV process, degradation, kinetics and by-products pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. Photochemical degradation of atrazine in UV and UV/H2O2 process: pathways and toxic effects of products - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. pure.seoultech.ac.kr [pure.seoultech.ac.kr]

- 19. mdpi.com [mdpi.com]

- 20. Biodegradation of Atrazine by Agrobacterium radiobacter J14a and Use of This Strain in Bioremediation of Contaminated Soil - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Atrazine biodegradation efficiency, metabolite detection, and trzD gene expression by enrichment bacterial cultures from agricultural soil - PMC [pmc.ncbi.nlm.nih.gov]

- 22. researchgate.net [researchgate.net]

- 23. Atrazine Degradation Pathway [eawag-bbd.ethz.ch]